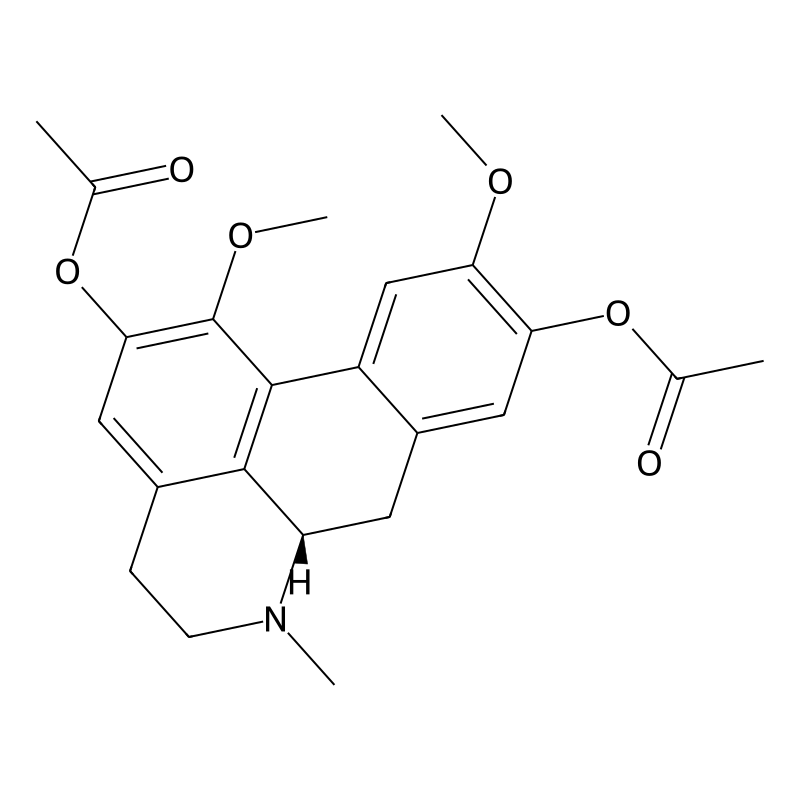

Diacetyl boldine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diacetyl boldine is a synthetic derivative of boldine, an alkaloid originally isolated from the bark of the Boldo tree (Peumus boldus). This compound is recognized for its skin-lightening properties and is commercially known under the trade name Lumiskin™. Diacetyl boldine functions primarily as a tyrosinase inhibitor, a critical enzyme involved in melanin production, thereby reducing pigmentation and promoting a more uniform skin tone. Its molecular formula is , with a molecular weight of approximately 411.4 g/mol and a log P value of 2.9, indicating moderate lipophilicity .

Diacetyl boldine exhibits notable biological activities, particularly in dermatology. It has been shown to significantly decrease melanin production, resulting in a brighter complexion and diminished hyperpigmentation. In clinical studies, topical formulations containing diacetyl boldine have demonstrated efficacy against conditions like melasma and age spots, leading to visible improvements in skin pigmentation after regular use . Furthermore, it has potential chemoprotective effects against melanoma due to its antioxidant properties .

The synthesis of diacetyl boldine typically begins with the extraction of boldine from the Boldo tree bark. The extraction process involves solvent extraction techniques followed by purification steps to isolate boldine. Subsequently, diacetylation is performed using acetic anhydride or acetyl chloride in the presence of a base catalyst, resulting in the formation of diacetyl boldine . This synthetic pathway allows for the production of diacetyl boldine in sufficient quantities for cosmetic and therapeutic applications.

Diacetyl boldine is primarily utilized in cosmetic formulations aimed at skin lightening and anti-aging. Its applications include:

- Skin Lightening Products: Used in creams and serums targeting hyperpigmentation.

- Cosmetic Emulsions: Incorporated into foundations and makeup products for a radiant appearance.

- Pharmaceutical Preparations: Investigated for potential use in treatments for skin disorders such as melasma .

Additionally, its antioxidant properties make it suitable for formulations designed to protect the skin from oxidative stress.

Research has indicated that diacetyl boldine can enhance the efficacy of other active ingredients when combined in formulations. For instance, studies have shown that when used alongside biomimetic peptides like TGF-β1 oligopeptide-68, diacetyl boldine can provide superior results in reducing melasma compared to traditional treatments like hydroquinone . Interaction studies also suggest that it may modulate signaling pathways related to pigmentation and inflammation.

Diacetyl boldine shares structural and functional similarities with several other compounds known for their effects on pigmentation and skin health. Below is a comparison highlighting its uniqueness:

| Compound | Source/Origin | Mechanism of Action | Unique Features |

|---|---|---|---|

| Boldine | Boldo tree | Tyrosinase inhibition; antioxidant properties | Parent compound of diacetyl boldine |

| Arbutin | Bearberry plant | Tyrosinase inhibition; reduces melanin synthesis | Naturally occurring; less potent |

| Kojic Acid | Fungi | Tyrosinase inhibition | Natural product; may cause irritation |

| Niacinamide | Vitamin B3 | Inhibits melanin transfer; anti-inflammatory | Multifunctional benefits beyond whitening |

| Licorice Extract | Licorice root | Tyrosinase inhibition; anti-inflammatory | Contains glabridin; natural source |

Diacetyl boldine stands out due to its dual mechanism of stabilizing tyrosinase and directly inhibiting its activity, making it particularly effective for skin lightening while also offering antioxidant benefits.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Thomet FA, Pinyol P, Villena J, Espinoza LJ, Reveco PG. Cytotoxic thiocarbamate derivatives of boldine. Nat Prod Commun. 2010 Oct;5(10):1587-90. PubMed PMID: 21121254.

3: Chi TC, Lee SS, Su MJ. Antihyperglycemic effect of aporphines and their derivatives in normal and diabetic rats. Planta Med. 2006 Oct;72(13):1175-80. Epub 2006 Aug 21. PubMed PMID: 16924583.